N-phenylcarbamoyl chloride hydrochloride

Description

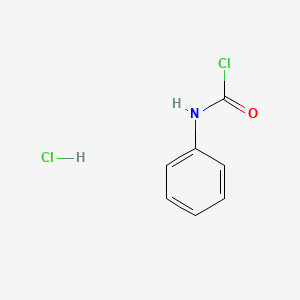

N-Phenylcarbamoyl chloride hydrochloride (CAS: 2040-76-8) is a carbamate derivative with the molecular formula C₇H₆ClNO and an average molecular mass of 155.58 g/mol . It is structurally characterized by a phenyl group attached to a carbamoyl chloride moiety, with a hydrochloride salt enhancing its stability and reactivity. This compound is widely used in organic synthesis, particularly as an intermediate in the preparation of heterocycles, agrochemicals, and pharmaceuticals. For example, it serves as a precursor in the synthesis of insecticide intermediates like N-chloromethyl-N-phenylcarbamoyl chloride and bioactive indazole derivatives for Alzheimer’s disease research .

Properties

Molecular Formula |

C7H7Cl2NO |

|---|---|

Molecular Weight |

192.04 g/mol |

IUPAC Name |

N-phenylcarbamoyl chloride;hydrochloride |

InChI |

InChI=1S/C7H6ClNO.ClH/c8-7(10)9-6-4-2-1-3-5-6;/h1-5H,(H,9,10);1H |

InChI Key |

FCAWKUBCEDYRGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenylcarbamoyl chloride hydrochloride can be synthesized through the reaction of aniline with phosgene. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_5\text{NHCOCl} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of phosgene gas and aniline in a controlled environment to ensure safety and efficiency. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-phenylcarbamoyl chloride hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form N-phenylcarbamic acid and hydrochloric acid.

Reduction: It can be reduced to N-phenylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Amines: Reacts with primary or secondary amines to form substituted ureas.

Alcohols: Reacts with alcohols in the presence of a base to form carbamates.

Water: Hydrolysis occurs readily in aqueous conditions.

Major Products Formed

Substituted Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

N-phenylcarbamic Acid: Formed from hydrolysis.

Scientific Research Applications

N-phenylcarbamoyl chloride hydrochloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In the modification of biomolecules for research purposes.

Medicine: As a precursor in the synthesis of drugs and therapeutic agents.

Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-phenylcarbamoyl chloride hydrochloride involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of various derivatives. This reactivity is utilized in the synthesis of ureas, carbamates, and other compounds.

Comparison with Similar Compounds

N-Methyl-N-Phenylcarbamoyl Chloride

- Molecular Formula: C₈H₈ClNO

- CAS : 4285-42-1

- Key Differences: The addition of a methyl group to the nitrogen atom increases steric hindrance, altering reactivity in nucleophilic substitution reactions. Used in iridium-catalyzed annulation reactions with alkynes to generate complex cyclic structures . Solvolysis studies in aqueous acetone or methanol show distinct kinetic behavior compared to the non-methylated parent compound .

- Safety : Similar handling precautions (e.g., gloves, eye protection) due to toxicity .

Diphenylcarbamoyl Chloride

- Molecular Formula: C₁₃H₁₀ClNO

- CAS : 83-01-2

- Key Differences :

- Two phenyl groups enhance lipophilicity, making it less water-soluble than N-phenylcarbamoyl chloride hydrochloride.

- Used in synthesizing dye intermediates (e.g., cationic brilliant red FG) and pharmaceuticals like Anagrelide hydrochloride .

- Higher molecular weight (231.68 g/mol) impacts crystallization and purification processes .

N-Chloromethyl-N-Phenylcarbamoyl Chloride

- Molecular Formula: C₈H₆Cl₂NO

- CAS : 52123-54-3

- Key Differences :

N-(Ethoxycarbonyl)-N-Phenylcarbamoyl Chloride

Comparative Data Table

Biological Activity

N-phenylcarbamoyl chloride hydrochloride is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings and case studies.

Overview of this compound

This compound is a derivative of carbamoyl chlorides, which are known for their reactivity and versatility in synthetic organic chemistry. This compound is utilized in the synthesis of various biologically active molecules, including herbicides, fungicides, and pharmaceuticals.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating the antibacterial activity of various carbamoyl derivatives found that compounds with longer alkoxy chains demonstrated enhanced antifungal and antibacterial activities. Specifically, derivatives containing N-phenyl groups showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Selected Carbamoyl Derivatives

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| N-phenylcarbamoyl chloride | Moderate | Moderate |

| 2-Hydroxy-N-(2-propoxyphenyl)benzamide | High | High |

| 3-Methylsalicylanilides | Low | Low |

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. For instance, it has been shown to interact with alpha-chymotrypsin, resulting in the formation of catalytically inactive complexes. This interaction suggests potential applications in designing enzyme inhibitors for therapeutic purposes .

Anticholinesterase Activity

The compound has also been investigated for its anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The reaction of N-phenylcarbamoyl chloride with eseridine yielded derivatives with significant anticholinesterase effects, indicating its potential as a lead compound for developing neuroprotective agents .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with various biological targets:

- Nucleophilic Attack : The electrophilic nature of the carbamoyl chloride allows it to undergo nucleophilic substitution reactions, forming stable adducts with nucleophiles present in biological systems.

- Hydrolysis : The hydrolysis of carbamoyl chlorides can lead to the formation of amides and acids, which may possess their own biological activities .

Case Studies

- Antimicrobial Efficacy : A study highlighted the superior antimicrobial activity of a derivative compared to standard antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). This finding underscores the potential for developing new antibiotics based on the structure of this compound .

- Enzyme Interaction Studies : Research involving the modification of alpha-chymotrypsin demonstrated that binding interactions with N-phenylcarbamoyl derivatives could alter enzyme conformation, leading to loss of catalytic activity. These insights are crucial for drug design targeting proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.